molecular formula C22H22N2O B11392820 Indeno(2,1-b)pyrrol-8(1H)-one, 3-((dimethylamino)methyl)-2-methyl-1-(phenylmethyl)- CAS No. 126581-73-5

Indeno(2,1-b)pyrrol-8(1H)-one, 3-((dimethylamino)methyl)-2-methyl-1-(phenylmethyl)-

Cat. No.: B11392820
CAS No.: 126581-73-5
M. Wt: 330.4 g/mol
InChI Key: GMSJLIWEQRALHY-UHFFFAOYSA-N
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Description

Indeno(2,1-b)pyrrol-8(1H)-one, 3-((dimethylamino)methyl)-2-methyl-1-(phenylmethyl)- is a complex organic compound that belongs to the class of indeno-pyrrolones This compound is characterized by its unique structure, which includes an indeno-pyrrolone core with various substituents such as dimethylamino, methyl, and phenylmethyl groups

Preparation Methods

The synthesis of indeno(2,1-b)pyrrol-8(1H)-one, 3-((dimethylamino)methyl)-2-methyl-1-(phenylmethyl)- can be achieved through several synthetic routes. One common method involves the use of palladium-catalyzed reactions. For instance, 9H‐Pyrrolo[1,2‐a]indol‐9‐ones and isomeric indeno[2,1‐b]pyrrol‐8‐ones can be obtained in moderate to good yields by subjecting 2‐bromophenyl N‐tosyl‐2‐pyrrolyl ketones to different palladium catalysts . The reaction conditions typically involve the use of a palladium catalyst, a base, and a suitable solvent under controlled temperature and pressure.

Chemical Reactions Analysis

Indeno(2,1-b)pyrrol-8(1H)-one, 3-((dimethylamino)methyl)-2-methyl-1-(phenylmethyl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

The compound indeno(2,1-b)pyrrol-8(1H)-one, 3-((dimethylamino)methyl)-2-methyl-1-(phenylmethyl)- has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities. In industry, it could be utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of indeno(2,1-b)pyrrol-8(1H)-one, 3-((dimethylamino)methyl)-2-methyl-1-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application. For instance, in pharmacological studies, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Indeno(2,1-b)pyrrol-8(1H)-one, 3-((dimethylamino)methyl)-2-methyl-1-(phenylmethyl)- can be compared with other similar compounds, such as dimethyl({1,2,6-trimethyl-1H,3aH,3bH,4H,5H,6H,7H,7aH,8H,8aH-indeno[2,1-b]pyrrol-8-yl})silyl](methyl)amine These compounds share a similar indeno-pyrrolone core but differ in their substituents, which can significantly impact their chemical properties and applications

Properties

CAS No.

126581-73-5

Molecular Formula

C22H22N2O

Molecular Weight

330.4 g/mol

IUPAC Name

3-benzyl-1-[(dimethylamino)methyl]-2-methylindeno[2,1-b]pyrrol-4-one

InChI

InChI=1S/C22H22N2O/c1-15-19(14-23(2)3)20-17-11-7-8-12-18(17)22(25)21(20)24(15)13-16-9-5-4-6-10-16/h4-12H,13-14H2,1-3H3

InChI Key

GMSJLIWEQRALHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1CC3=CC=CC=C3)C(=O)C4=CC=CC=C42)CN(C)C

Origin of Product

United States

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